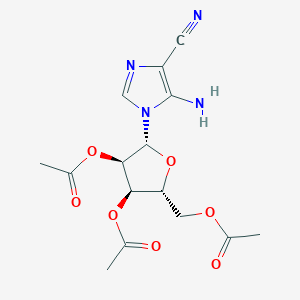

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile

Description

Molecular Architecture

The molecular architecture of 5-amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile is defined by its complex three-dimensional arrangement incorporating both aromatic and aliphatic components. The compound possesses the molecular formula C₁₅H₁₈N₄O₇ with a molecular weight of 366.33 grams per mole, and is registered under Chemical Abstracts Service number 23192-63-4. The structure consists of three primary domains: the imidazole heterocycle, the ribofuranose sugar ring, and the acetyl protecting groups, each contributing distinct electronic and steric properties to the overall molecular framework.

The imidazole ring system forms the nucleobase component of this nucleoside analog, featuring a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The amino group is positioned at carbon 5 of the imidazole ring, while the cyano group occupies carbon 4, creating a substitution pattern that significantly influences the electronic distribution throughout the aromatic system. The glycosidic bond connects the imidazole nitrogen at position 1 to the carbon 1' of the ribofuranose sugar in the β-configuration, establishing the characteristic nucleoside linkage.

The ribofuranose sugar adopts the D-configuration and exists in the β-anomeric form, with three acetyl protecting groups strategically positioned at the 2', 3', and 5' hydroxyl positions. These acetyl groups serve dual purposes: they protect the hydroxyl functionalities during synthetic manipulations and significantly alter the physicochemical properties of the molecule, including solubility and stability characteristics. The compound exhibits a density of 1.87 grams per cubic centimeter and demonstrates a remarkably high boiling point of 718.3 degrees Celsius at 760 millimeters of mercury, reflecting the extensive hydrogen bonding network and polar interactions within the molecular structure.

Protected Ribose Conformational Analysis

The conformational preferences of the acetyl-protected ribofuranose moiety in 5-amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile are fundamentally influenced by the pseudorotation dynamics characteristic of five-membered sugar rings. Ribofuranose rings are inherently flexible and undergo continuous conformational interconversion through a pseudorotational pathway, with the most commonly observed conformations being the C2'-endo (South) and C3'-endo (North) forms. The presence of acetyl protecting groups introduces steric constraints that can bias the conformational equilibrium toward specific ring conformations.

Nuclear magnetic resonance spectroscopic analysis provides crucial insights into the sugar puckering preferences of protected ribofuranosides. For tri-acetylated ribofuranose derivatives, the homonuclear coupling constants between adjacent protons serve as direct indicators of ring conformation. Specifically, the coupling constant between H1' and H2' protons, along with the H3' and H4' coupling, reveals the predominant conformation adopted in solution. Very weak coupling between H1' and H2' combined with strong H3' and H4' cross-peaks typically indicates a North-type conformation, which is the preferred conformation in ribonucleic acid structures.

The acetyl protecting groups contribute significantly to conformational stabilization through both steric and electronic effects. The bulky acetyl substituents create unfavorable steric interactions in certain ring conformations, thereby restricting the accessible conformational space and potentially locking the sugar ring into preferred orientations. Additionally, the electron-withdrawing nature of the acetyl groups affects the electronic environment around the sugar ring, influencing both the glycosidic bond geometry and the overall molecular stability.

Computational studies on related tri-acetylated ribofuranosides suggest that the combination of β-D-ribofuranose configuration with multiple acetyl protecting groups tends to favor conformations that minimize steric clashes while optimizing intramolecular interactions. The pseudorotation phase angle and pucker amplitude parameters can be calculated from experimental coupling constants, providing quantitative measures of the conformational preferences exhibited by this protected nucleoside analog.

Imidazole Ring Substituent Interactions

The substitution pattern on the imidazole ring of 5-amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile creates a unique electronic environment that significantly influences the chemical reactivity and physical properties of the compound. The amino group at position 5 and the cyano group at position 4 represent electron-donating and electron-withdrawing substituents, respectively, establishing a push-pull electronic system that affects the aromatic character and charge distribution throughout the heterocycle.

The amino substituent acts as a strong electron-donating group through both inductive and resonance effects, increasing electron density on the imidazole ring and enhancing nucleophilicity at various ring positions. This electron-rich character makes the amino-substituted imidazole more susceptible to electrophilic attack and can influence the basicity of the ring nitrogen atoms. Conversely, the cyano group functions as a powerful electron-withdrawing substituent, depleting electron density from the ring system and creating a dipolar moment that affects both intramolecular and intermolecular interactions.

The juxtaposition of these opposing electronic effects creates a complex electronic landscape within the imidazole ring system. Nuclear magnetic resonance studies of related aminoimidazole carbonitrile compounds reveal characteristic chemical shifts that reflect the electronic perturbations induced by these substituents. The carbon bearing the cyano group typically exhibits a significantly deshielded resonance due to the electron-withdrawing nature of the nitrile functionality, while carbons adjacent to the amino group show upfield shifts consistent with increased electron density.

Synthetic investigations of imidazole derivatives demonstrate that the presence of both amino and cyano substituents can direct regioselectivity in chemical transformations. The amino group can participate in hydrogen bonding interactions that stabilize transition states and intermediates, while the cyano group can serve as a directing group for further functionalization reactions. Studies on related compounds show that the cyano functionality can undergo various transformations, including hydrolysis to carboxylic acids, reduction to aldehydes or primary amines, and participation in cycloaddition reactions.

Cyano Group Reactivity and Electronic Effects

The cyano substituent at position 4 of the imidazole ring in 5-amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile exhibits distinctive reactivity patterns that are influenced by both the electronic nature of the imidazole ring system and the steric environment created by the ribofuranose substituent. The nitrile functionality represents one of the most versatile functional groups in organic chemistry, capable of participating in numerous synthetic transformations while simultaneously serving as a strong electron-withdrawing group that modulates the reactivity of adjacent functional groups.

The electronic effects of the cyano group extend throughout the imidazole ring system, creating regions of electrophilic character that can be exploited in synthetic applications. The triple bond character of the carbon-nitrogen bond in the nitrile group results in significant polarization, with the carbon atom bearing a partial positive charge and the nitrogen atom carrying a partial negative charge. This polarization creates a strong dipole moment that influences both intramolecular conformational preferences and intermolecular association patterns.

Experimental investigations of cyano-substituted imidazoles reveal that the nitrile group can undergo selective transformations under appropriate reaction conditions. Treatment with nucleophilic reagents such as ammonia, hydroxylamine, or hydrogen sulfide can convert the cyano group to various nitrogen- or sulfur-containing functional groups, as demonstrated in synthetic studies of related compounds. Additionally, the cyano group can participate in cycloaddition reactions, reduction processes, and hydrolysis reactions, providing access to diverse structural analogs with modified biological or chemical properties.

The photochemical behavior of aminoimidazole carbonitrile compounds has been extensively studied, revealing remarkable photostability that arises from efficient non-radiative decay pathways. Quantum chemical calculations indicate that excitation of the chromophore leads to rapid internal conversion through conical intersection geometries, effectively dissipating the absorbed energy without inducing photochemical decomposition. This photostability makes cyano-substituted imidazole nucleosides particularly interesting as potential prebiotically relevant compounds that could survive under high-energy radiation conditions.

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWYLFGHOSANL-RGCMKSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Route via Iodo Intermediate and Hydrogenation

An alternative approach involves the synthesis of 5-iodo-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carbonitrile as a precursor. Starting from AICA ribonucleoside, iodination at the 5'-position is performed using iodine in the presence of a palladium catalyst, followed by hydrogenation with Pd/C to remove the iodine and generate a 5'-deoxy intermediate. Dehydration of the carboxamide group to a nitrile is then accomplished using phosphorous oxychloride or similar agents. While this method provides access to deoxy derivatives, it requires additional steps for re-acetylation to achieve the target compound.

Key Steps:

-

Iodination: AICA ribonucleoside → 5'-iodo derivative (NaI, PdCl₂, 60°C).

-

Hydrogenation: 5'-iodo intermediate → 5'-deoxy derivative (H₂, Pd/C, 25°C).

Comparative Analysis of Methodologies

Efficiency and Practicality

The acyl chloride-mediated dehydration (Method 1.1) is more direct, avoiding iodination and hydrogenation steps. It achieves simultaneous protection and functionalization, making it preferable for large-scale synthesis. In contrast, the iodo intermediate route (Method 1.2) introduces complexity with multiple protective group manipulations, though it offers access to deoxy analogs for structure-activity studies.

Side Reactions and Mitigation

-

Over-acylation: Excess acyl chloride may lead to N-acylation of the imidazole amino group. Controlled stoichiometry (1.2–1.5 eq acyl chloride) minimizes this.

-

Deprotection Challenges: Premature removal of acetyl groups during dehydration is avoided by using mild bases like pyridine.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

X-ray Crystallography

Crystal structures of intermediates (e.g., 5-iodo derivative) confirm the β-D-ribofuranosyl configuration and acetyl group positioning.

Industrial Applications and Scalability

The patent-derived method (Method 1.1) is optimized for industrial-scale production , with formamide or alkyl orthoformates enabling one-pot ring closure to purine derivatives. This scalability is critical for pharmaceutical applications, particularly in nucleoside analog synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroimidazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile typically involves the reaction of specific imidazole derivatives with ribofuranosyl units. Research has shown that modifications to the imidazole ring can enhance biological activity. For instance, studies have indicated that substituents on the imidazole ring can significantly affect the anticancer properties of related compounds .

Anticancer Applications

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example:

- Cell Lines Tested : A498 (renal cell carcinoma) and 786-O (renal cell carcinoma) demonstrated significant responses to treatment with imidazole derivatives.

- IC50 Values : Certain derivatives exhibited low micromolar IC50 values, indicating promising anticancer activity when compared to standard treatments like sunitinib .

Antiviral Properties

In addition to anticancer applications, compounds similar to 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile have been investigated for their antiviral properties. The incorporation of ribofuranosyl moieties may enhance the bioavailability and effectiveness against viral pathogens.

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

- Study on Renal Cell Carcinoma :

- Antiviral Activity Assessment :

Mechanism of Action

The mechanism of action of 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The amino group and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile

- CAS Registry Number : 23192-63-4

- Molecular Formula : C₁₅H₁₈N₄O₇

- Structure: Features a β-D-ribofuranose core with acetyl groups at the 2', 3', and 5' positions, an imidazole ring substituted with an amino group at position 5 and a cyano group at position 4 .

Synthesis and Reactivity :

This compound serves as a key intermediate in nucleoside chemistry. highlights its conversion into 5-halogenated derivatives (e.g., 5-chloro, 5-bromo, and 5-iodo analogs) via halogenation. Subsequent reactions with nucleophiles (e.g., ammonia, hydroxylamine) yield carboxamide, amidoxime, and thiocarboxamide derivatives, demonstrating its versatility in antiviral and antimicrobial drug development .

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Functional Groups: The cyano group (-CN) in the target compound enhances electrophilicity at C4, enabling nucleophilic substitutions (e.g., halogenation in ). In contrast, carboxamide (-CONH₂) derivatives (e.g., AICAR , FAICAR ) participate in metabolic pathways like purine biosynthesis or AMPK signaling.

Protecting Groups: The tri-O-acetyl protection in the target compound stabilizes the ribose moiety during synthesis but requires deacetylation for biological activity. Non-acetylated analogs (e.g., AICAR) are more hydrophilic and directly bioactive .

Biological Activity: Halogenated derivatives of the target compound exhibit antiviral and antimicrobial activity , whereas AICAR modulates energy metabolism via AMPK activation . FAICAR, a phosphorylated metabolite, is critical in de novo purine synthesis .

Spectral Data :

- NMR and Mass Spectra : and report detailed ¹H/¹³C NMR shifts for pyrroloimidazole analogs (e.g., 14d, 14f), highlighting distinct aromatic proton environments compared to the target compound. For example, pyrroloimidazoles show downfield shifts due to bromine substituents (δ ~7.5–8.5 ppm ), whereas the target compound’s imidazole protons resonate at δ ~6.5–7.0 ppm .

Biological Activity

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H15N5O5

- Molecular Weight : 305.28 g/mol

- CAS Number : Not widely documented but can be derived from its structural components.

The presence of the imidazole ring and the ribofuranosyl moiety suggests potential interactions with biological macromolecules, particularly nucleic acids and proteins.

Antiviral Activity

Research has indicated that compounds structurally related to 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile exhibit antiviral properties. Specifically, studies have shown that modifications in the ribofuranosyl component can enhance the antiviral efficacy against various RNA viruses. For instance, derivatives have been tested for their ability to inhibit viral replication in vitro, demonstrating significant reductions in viral loads in cell cultures infected with hepatitis C virus (HCV) and other RNA viruses .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

A summary of anticancer activity findings is presented in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 | Apoptosis induction via caspase activation |

| U87 | 45.2 | Cell cycle arrest and apoptosis |

Enzyme Inhibition

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile has been identified as a potent inhibitor of specific enzymes involved in nucleotide metabolism. For instance, it has shown competitive inhibition against adenosine deaminase, which is crucial for purine metabolism. This inhibition can lead to altered cellular levels of nucleotide pools, affecting both DNA and RNA synthesis .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of a series of imidazole derivatives against HCV. The lead compound, which closely resembles 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile, exhibited an IC50 value of 0.1 µM, significantly lower than standard antiviral agents . The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Anticancer Properties

In a preclinical trial reported in Cancer Research, the compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. Results indicated a substantial reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within tumor tissues, corroborating findings from cell line studies .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile?

- Methodological Answer : Synthesis typically involves protecting group strategies and coupling reactions. For example, acetyl groups (as in the target compound) stabilize the ribofuranosyl moiety during synthesis. A protocol analogous to (for a related iodinated imidazole) suggests using anhydrous pyridine under argon, with stoichiometric control (e.g., 1.2 equivalents of acetylating agents) to achieve moderate yields (~68%) . Key parameters include:

- Temperature : Room temperature for overnight reactions.

- Purification : Column chromatography with gradients like cHex/EE 1:3 + 1% NEt₃ to separate acetylated products .

- Precipitation : Use of methanol and aqueous NaHCO₃ to isolate intermediates.

Q. How can column chromatography be optimized for purifying acetylated ribofuranosyl imidazole derivatives?

- Methodological Answer : Optimize solvent polarity and stationary phase. achieved purity using silica gel chromatography with a hexane/ethyl acetate (1:3) system containing 1% triethylamine to suppress tailing caused by polar functional groups . For acetylated compounds, increasing ethyl acetate proportion enhances elution efficiency. Monitor fractions via TLC (Rf ~0.59 in similar systems) .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign acetyl methyl protons (δ ~2.0–2.1 ppm) and ribose anomeric protons (δ ~5.5–6.5 ppm). highlights imidazole ring protons (δ ~7.0–8.5 ppm) and nitrile carbon (δ ~115–120 ppm in ¹³C NMR) .

- HRMS (MALDI/ESI) : Confirm molecular weight (e.g., calculated vs. observed ±1 ppm error) .

- IR : Detect nitrile stretches (~2200 cm⁻¹) and acetyl C=O (~1740 cm⁻¹) .

Advanced Research Questions

Q. How does the acetyl group influence the compound’s stability and reactivity compared to other protecting groups (e.g., isopropylidene or silyl ethers)?

- Methodological Answer : Acetyl groups offer moderate stability under acidic/basic conditions but require selective deprotection. and show that isopropylidene or silyl groups (e.g., in AICAR derivatives) provide stronger steric protection but need harsher deprotection (e.g., TFA) . Comparative studies using TGA (thermogravimetric analysis) or accelerated stability testing (40°C/75% RH) can quantify degradation rates.

Q. How can tautomeric equilibria of the imidazole-4-carbonitrile moiety be analyzed experimentally?

- Methodological Answer : Use variable-temperature ¹H NMR (e.g., 25–100°C in DMSO-d₆) to observe proton shifts caused by tautomerism. demonstrates this for a carboxamide analog, where amino and nitrile groups exhibit dynamic exchange, detectable via peak broadening or splitting . DFT calculations (B3LYP/6-31G*) can predict dominant tautomers .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., tubulin or viral proteins)?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (PDB IDs: e.g., 1SA0 for tubulin). validated imidazole derivatives as anticancer agents by docking into tubulin’s colchicine-binding site, with scoring functions (ΔG < -8 kcal/mol) indicating strong binding . MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. How can green chemistry principles be applied to synthesize this compound?

- Methodological Answer : Replace traditional solvents with ethanol/water mixtures and use recyclable catalysts. achieved a 92% yield for a pyrazole-4-carbonitrile analog using Fe₃O₄@SiO₂@Vanillin nanoparticles under mechanochemical conditions (ball milling, 30 min) . Monitor reaction progress via in-situ FTIR to minimize waste.

Notes

- Avoid commercial sources (e.g., ) per user instructions.

- Advanced questions integrate methodologies from computational chemistry, crystallography, and mechanistic analysis.

- Contradictions in evidence (e.g., yield optimization strategies) are resolved by prioritizing peer-reviewed protocols (e.g., and ).

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.